

# Receptor Binding Affinity of Human Gastrin I (1-14): A Technical Guide

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## Compound of Interest

Compound Name: Gastrin I (1-14), human

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This technical guide provides a comprehensive overview of the receptor binding affinity of human Gastrin I (1-14), a significant fragment of the peptide hormone Gastrin I. This document details its interaction with the cholecystokinin-2 (CCK2) receptor, outlines relevant experimental methodologies, and illustrates the subsequent intracellular signaling cascades.

## Quantitative Receptor Binding Affinity

Extensive literature searches for quantitative binding affinity data ( $K_d$ ,  $K_i$ , or  $IC_{50}$  values) specifically for the human Gastrin I (1-14) fragment with the CCK2 receptor did not yield specific numerical data. While it is commercially described as a fragment that binds to the CCK2/Gastrin receptors, quantitative binding studies in peer-reviewed literature predominantly focus on the full-length Gastrin I (Gastrin-17), minigastrin, and other synthetic analogs. One study on the N-terminal 1-17 fragment of human big gastrin (G-34) indicated that it did not affect basal or Gastrin-17-stimulated acid secretion, suggesting it may not be a potent agonist at the CCK2 receptor<sup>[1]</sup>.

For comparative purposes, the table below presents binding affinity data for closely related gastrin peptides and analogs to the CCK2 receptor.

Compound	Receptor	Cell Line/Tissue	Assay Type	Affinity Metric (Value)	Reference
Gastrin I (human)	CCK2R	Rat brain	Binding Assay	Ki = 0.068 nM	(Not explicitly in search results, but representative of high affinity)
[Leu15]Gastrin I	CCK2R	A431-CCK2R cells	Competition Assay	IC50 = 0.86 ± 0.05 nM	(Not explicitly in search results, but representative of high affinity)
Pentagastrin	CCK2R	A431-CCK2R cells	Competition Assay	IC50 = 0.76 ± 0.11 nM	[2]
DOTA-MGS5	CCK2R	A431-CCK2R cells	Competition Assay	IC50 = 0.69 ± 0.09 nM	[2]
Human Gastrin I (1-14)	CCK2R	-	-	Data not available in cited literature	-

## Experimental Protocols: Receptor Binding Assays

The following are representative, detailed methodologies for conducting receptor binding assays to determine the affinity of ligands like Gastrin I (1-14) to the CCK2 receptor. These protocols are based on established methods used for similar gastrin analogs.

## Competitive Radioligand Binding Assay on Cell Membranes

This protocol is adapted from methodologies used for various gastrin analogs binding to the CCK2 receptor expressed in cell lines like AR42J (rat pancreatic acinar cells) or transfected cell lines (e.g., A431-CCK2R).

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a test compound (e.g., Gastrin I (1-14)) by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.

#### Materials:

- Cell Membranes: Membranes prepared from cells overexpressing the human CCK2 receptor.
- Radioligand: A high-affinity radiolabeled ligand for the CCK2 receptor, such as [125I]-[Leu15]Gastrin-I or 111In-labeled gastrin analogs.
- Test Compound: Human Gastrin I (1-14) at various concentrations.
- Binding Buffer: e.g., 20 mM HEPES, 1% BSA, 5 mM MgCl<sub>2</sub>, 0.2 mg/mL bacitracin, pH 7.3.
- Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., Millipore Multiscreen).
- Gamma Counter: For measuring radioactivity.

#### Procedure:

- Plate Preparation: Pre-wet the wells of the 96-well filter plate with 250 µL of binding buffer and then aspirate the buffer.
- Assay Setup: To each well, add in the following order:
  - 50 µL of binding buffer containing the test compound (Gastrin I (1-14)) at various concentrations (typically from 10<sup>-12</sup> M to 10<sup>-5</sup> M). For total binding, add 50 µL of binding buffer without the test compound. For non-specific binding, add 50 µL of a high concentration of a known non-radiolabeled ligand (e.g., 1 µM unlabeled Gastrin I).

- 50 µL of the radioligand solution (e.g., 50,000–100,000 cpm per well).
- 100 µL of the cell membrane suspension (typically 25-100 µg of protein per well).
- Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
- Termination of Binding: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
- Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
- Radioactivity Measurement: After washing, punch out the filters from the plate and place them in tubes for counting in a gamma counter.
- Data Analysis:
  - Calculate the percentage of specific binding at each concentration of the test compound.
  - Plot the percentage of specific binding against the logarithm of the test compound concentration.
  - Determine the IC<sub>50</sub> value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
  - If the K<sub>d</sub> of the radioligand is known, the K<sub>i</sub> (inhibition constant) of the test compound can be calculated using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand.

## Whole-Cell Binding Assay

This protocol is suitable for determining the binding affinity on intact cells.

Objective: To determine the dissociation constant (K<sub>d</sub>) or IC<sub>50</sub> of Gastrin I (1-14) in a more physiologically relevant context.

Materials:

- Cells: Adherent cells expressing the CCK2 receptor (e.g., A431-CCK2R) cultured in multi-well plates (e.g., 6-well or 24-well).
- Radioligand and Test Compound: As described in the membrane binding assay.
- Binding Medium: A serum-free culture medium or a buffer like PBS with 0.5% BSA.
- Lysis Buffer: e.g., 1 M NaOH.
- Scintillation Counter or Gamma Counter.

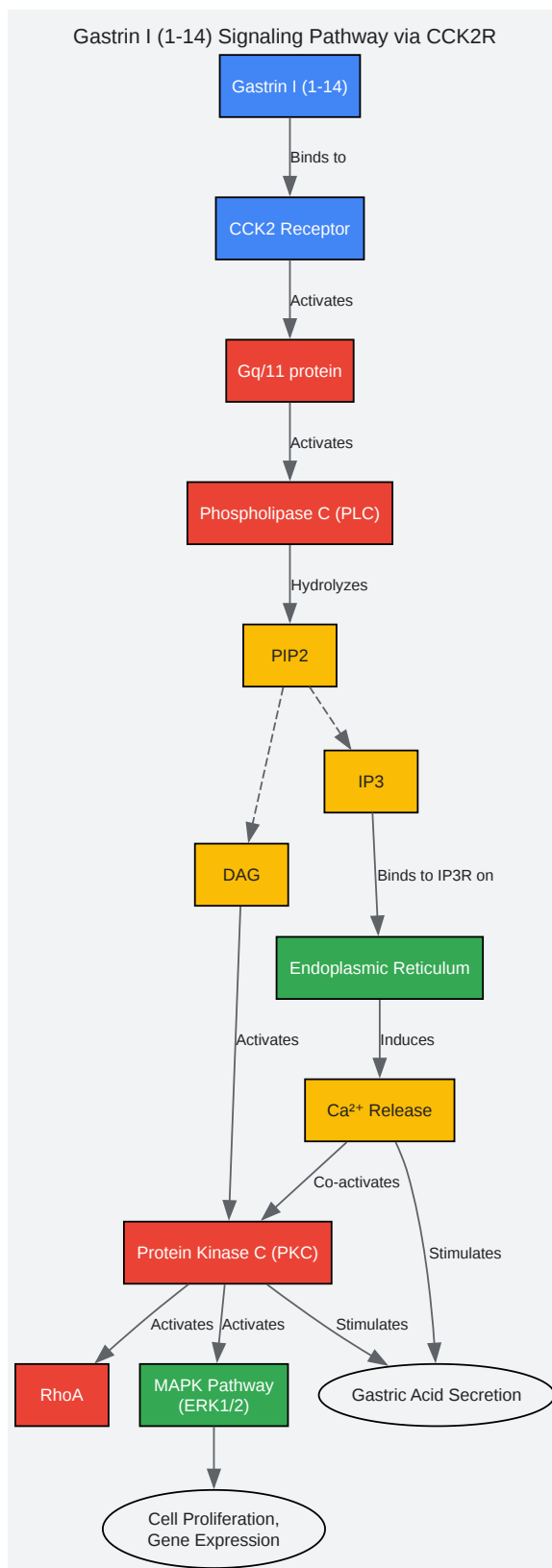
#### Procedure:

- Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 80-90%).
- Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with the binding medium.
- Binding Reaction:
  - Add the binding medium containing the radioligand at a fixed concentration and the test compound (for competitive binding) or increasing concentrations of the radioligand (for saturation binding) to each well.
  - Incubate the plates at a controlled temperature (e.g., 37°C or on ice to prevent internalization) for a predetermined time to reach equilibrium.
- Termination and Washing:
  - Aspirate the binding medium.
  - Quickly wash the cell monolayer multiple times with ice-cold binding medium or PBS to remove unbound radioligand.
- Cell Lysis and Counting:
  - Add lysis buffer to each well to solubilize the cells and the bound radioligand.

- Transfer the lysate to scintillation vials or tubes for counting.
- Data Analysis: Similar to the membrane binding assay, analyze the data to determine IC<sub>50</sub> or K<sub>d</sub> values. For saturation binding, plot the specific binding against the radioligand concentration and use non-linear regression to fit the data to a one-site binding model to determine the K<sub>d</sub> and B<sub>max</sub> (maximum number of binding sites).

## Signaling Pathways of Gastrin I (1-14) via the CCK2 Receptor

Upon binding of Gastrin I (1-14) to the CCK2 receptor, a cascade of intracellular signaling events is initiated. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.

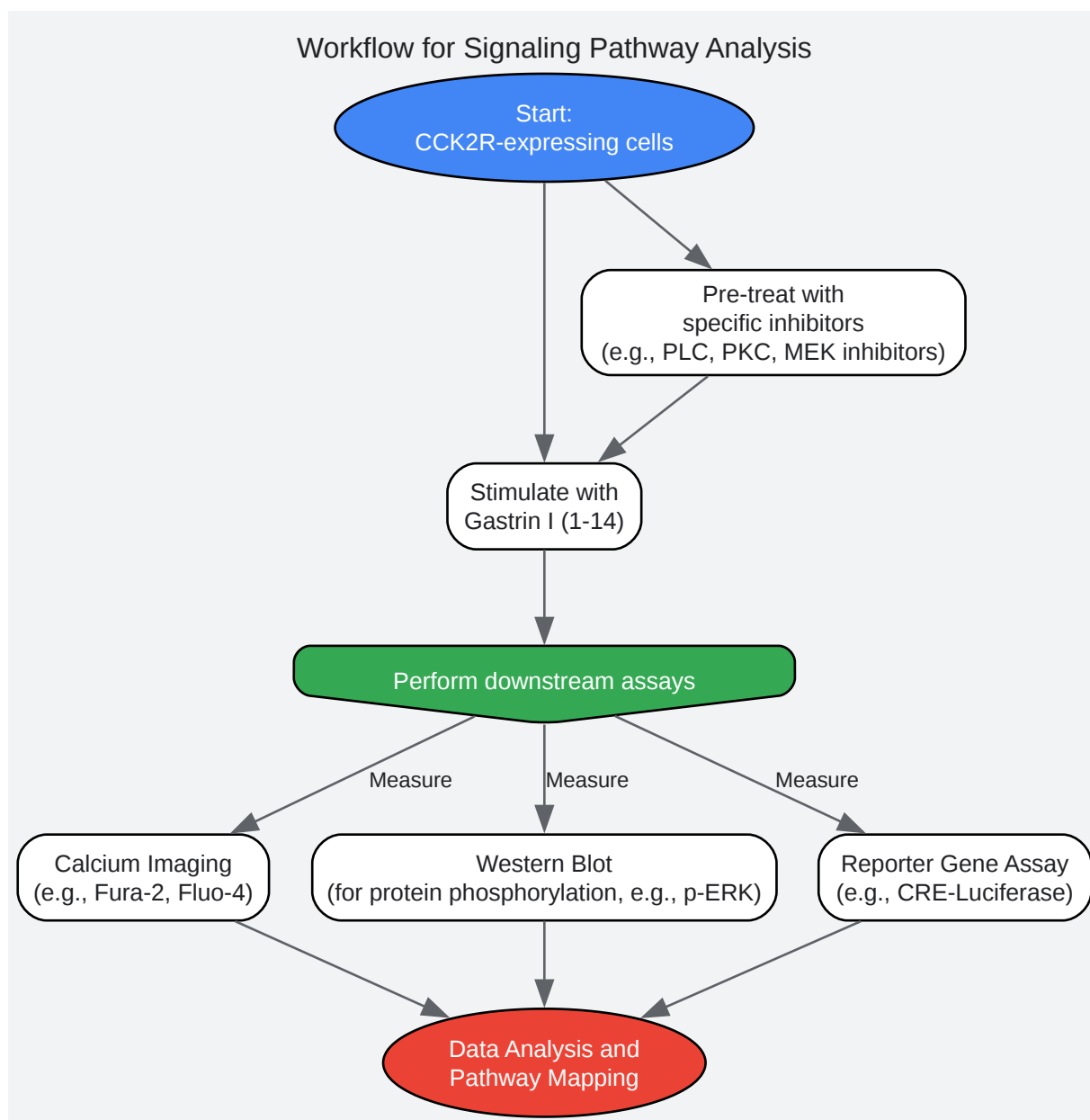


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Caption: Gastrin I (1-14) signaling through the CCK2 receptor.

## Experimental Workflow for Elucidating Signaling Pathways

The investigation of intracellular signaling pathways typically involves a series of cell-based assays.



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Caption: A typical experimental workflow for studying signal transduction.



This guide summarizes the current understanding of the receptor binding and signaling of human Gastrin I (1-14). The lack of specific quantitative binding data for this fragment highlights an area for future research. The provided protocols and pathway diagrams offer a solid foundation for researchers and professionals in the field of drug development and gastrointestinal physiology.

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## References

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